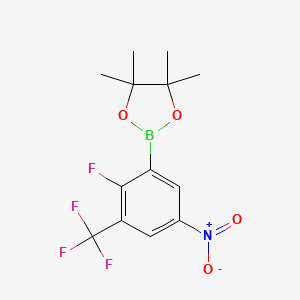

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura cross-coupling , which is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions .

Synthesis Analysis

The synthesis of pinacol boronic esters involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of pinacol boronic esters, including 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester, is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a planar oxygen-boron-oxygen motif . This planarity plays an important role in minimizing steric interactions .Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

This compound is utilized in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex molecules such as Δ8-THC and cholesterol, and for the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Hydrolysis Studies

The hydrolysis behavior of phenylboronic pinacol esters, including this compound, is of significant interest, especially at physiological pH levels. This is crucial for the design of new drugs and drug delivery devices, as the stability of these compounds in water is a key factor .

Drug Design and Delivery

Due to its boron-carrying capabilities, this compound is considered for use in neutron capture therapy . It’s a promising area of research for the development of cancer treatments .

Suzuki-Miyaura Coupling

One of the most important applications of this compound is in the Suzuki-Miyaura coupling . This cross-coupling reaction is a cornerstone in organic synthesis, allowing the formation of carbon-carbon bonds .

Functional Group Transformations

The boron moiety in this compound can be transformed into a wide range of functional groups, including oxidations, aminations, halogenations, and various C-C bond formations such as alkenylations, alkynylations, and arylations .

Synthesis of Antitumor Agents

This compound is a reactant for the synthesis of inhibitors of kinesin spindle protein (KSP) , which are potential antitumor agents. The inhibition of KSP is a targeted approach to stop the proliferation of cancer cells .

Safety And Hazards

Direcciones Futuras

The future directions of research involving pinacol boronic esters, including 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester, could involve further exploration of their use in various chemical reactions. For instance, their role in the Suzuki–Miyaura cross-coupling could be further investigated . Additionally, new methods for the functionalizing deboronation of alkyl boronic esters could be developed .

Propiedades

IUPAC Name |

2-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF4NO4/c1-11(2)12(3,4)23-14(22-11)9-6-7(19(20)21)5-8(10(9)15)13(16,17)18/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXOMANZLLMOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2873182.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2873184.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2873186.png)

![1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B2873192.png)

![2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2873194.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dimethoxybenzamide](/img/structure/B2873200.png)

![Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2873203.png)